Lipophilicity Differentiation: NAAD (XLogP -5.8) vs. LAAD (XLogP -3.3) — A 2.5-Log-Unit Shift in Octanol-Water Partitioning
The target compound NAAD exhibits an XLogP3 value of -5.8, while the closest in-class analog L-Leucyl-L-alanyl-L-alanyl-L-aspartic acid (LAAD, CAS 647008-40-0) has an XLogP3-AA of -3.3 [1][2]. This represents a difference of 2.5 log units, corresponding to an approximately 316-fold difference in the octanol-water partition coefficient (P), indicating that NAAD is substantially more hydrophilic. This property is expected to result in different solubility profiles, chromatographic retention times, and membrane partition coefficients compared to more hydrophobic analogs. Note: No other tetrapeptide in this search space displayed such low lipophilicity, making this a distinguishing feature [1].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = -5.8 |
| Comparator Or Baseline | L-Leucyl-L-alanyl-L-alanyl-L-aspartic acid (LAAD): XLogP3-AA = -3.3 |
| Quantified Difference | ΔXLogP = 2.5 log units (approx. 316-fold difference in octanol-water partition coefficient) |
| Conditions | Computed by XLogP3 algorithm, PubChem release 2019.06.18 [1][2] |
Why This Matters
This large difference in lipophilicity directly impacts solubility in aqueous buffers, suitability for in vitro assays requiring distinct hydrophilicity ranges, and expected interactions with hydrophobic binding pockets or membrane-like environments, thus guiding formulation and assay design choices.
- [1] PubChem Compound Summary for CID 71379109. L-Asparaginyl-L-alanyl-L-alanyl-L-aspartic acid. National Center for Biotechnology Information (NCBI). Accessed 2026-05-07. https://pubchem.ncbi.nlm.nih.gov/compound/71379109 View Source
- [2] PubChem Compound Summary for CID 71379110. L-Leucyl-L-alanyl-L-alanyl-L-aspartic acid. National Center for Biotechnology Information (NCBI). Accessed 2026-05-07. https://pubchem.ncbi.nlm.nih.gov/compound/71379110 View Source
